molecular formula C16H18ClN3O3S B2921733 5-Chloro-2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034429-10-0

5-Chloro-2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2921733
CAS RN: 2034429-10-0
M. Wt: 367.85
InChI Key: DLQIDVSZIHZMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is offered by Benchchem for scientific research.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a type of nitrogen heterocycle. This ring structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine are not detailed in the available sources, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Discovery

The pyrrolidine ring found in this compound is a common feature in medicinal chemistry, often used to create novel biologically active compounds. The presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial in drug-receptor interactions . This compound could be explored for its potential as a selective androgen receptor modulator (SARM), optimizing structures for targeted therapies.

Organic Synthesis: Benzylic Functionalization

In organic synthesis, the benzylic position of this compound is an attractive site for reactions such as free radical bromination, nucleophilic substitution, and oxidation. The compound’s structure allows for resonance stabilization, which is beneficial for reactions at the benzylic position, potentially leading to the development of new synthetic methodologies .

Pharmacokinetics: ADME/Tox Profiling

The compound’s heterocyclic structure can be utilized to modify physicochemical parameters, which is crucial for achieving favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles in drug candidates. This can lead to the development of compounds with improved pharmacokinetic properties .

properties

IUPAC Name

5-chloro-2-[1-(4-ethylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-2-12-3-5-15(6-4-12)24(21,22)20-8-7-14(11-20)23-16-18-9-13(17)10-19-16/h3-6,9-10,14H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQIDVSZIHZMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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